6-Bromo-4-methyl-3-nitroquinoline
Description
Overview of the Quinoline (B57606) Heterocyclic System in Organic Synthesis and Chemical Biology
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of organic synthesis and chemical biology. nih.govresearchgate.net This aromatic system is not merely a structural curiosity; it is the backbone of numerous natural products, most notably the cinchona alkaloids like quinine, and a plethora of synthetic molecules with significant biological activities. nih.govwikipedia.org The versatility of the quinoline ring system stems from its unique electronic properties, which allow for a wide range of chemical transformations. It can undergo both electrophilic and nucleophilic substitution reactions, and its nitrogen atom imparts basic properties, allowing for salt formation. nih.gov The development of synthetic methodologies to construct and modify the quinoline core has been a subject of intense research for over a century, leading to a variety of named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.net These methods, along with modern catalytic approaches, provide access to a vast chemical space of quinoline derivatives. researchgate.net
In the realm of chemical biology, quinoline derivatives are indispensable tools for probing biological processes. Their ability to intercalate into DNA, inhibit enzymes, and interact with receptors has made them central to the development of therapeutic agents. thesciencein.orgnih.gov The quinoline motif is found in drugs with a wide array of applications, including antimalarial, antibacterial, antifungal, and anticancer activities. nih.govnih.gov
Significance of Multifunctionalized Quinolines in Contemporary Chemical Research
The strategic placement of multiple functional groups onto the quinoline framework gives rise to multifunctionalized quinolines, a class of compounds that has garnered immense interest in contemporary chemical research. researchgate.net The introduction of various substituents allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its reactivity and biological activity. researchgate.net This concept of molecular hybridization, where different pharmacophores are combined into a single entity, is a powerful strategy in drug discovery. researchgate.net By integrating different functional groups, chemists can design molecules with enhanced potency, improved selectivity, and novel mechanisms of action. researchgate.net
The development of efficient and green synthetic methods for accessing these complex molecules is a significant area of focus. researchgate.net Researchers are continually exploring new catalytic systems and multicomponent reactions to construct highly functionalized quinolines in a single step, minimizing waste and maximizing efficiency. researchgate.net These advanced synthetic tools not only facilitate the rapid generation of diverse compound libraries for high-throughput screening but also enable the synthesis of complex natural products and their analogs.
Rationale for the Academic Investigation of 6-Bromo-4-methyl-3-nitroquinoline
The specific compound, this compound, presents a fascinating case study in the world of multifunctionalized quinolines. chemsrc.comfishersci.com The interplay of its three distinct substituents—bromo, methyl, and nitro—on the quinoline core creates a unique reactivity profile that is ripe for academic exploration.
The bromo group at the 6-position is a versatile handle for further chemical modifications. researchgate.net Halogens, particularly bromine, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by electron-withdrawing groups. researchgate.netmsu.edu Furthermore, the bromine atom can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, providing a gateway to a vast array of more complex derivatives. researchgate.net
The methyl group at the 4-position also exerts a significant influence. While alkyl groups are generally considered to be weakly electron-donating, their steric bulk can direct the regioselectivity of subsequent reactions. utah.edu In the context of hydrodenitrogenation (HDN) catalysis, for instance, methyl groups adjacent to the nitrogen atom can sterically hinder adsorption to the catalyst surface. utah.edu
The nitro group at the 3-position is a powerful electron-withdrawing group that strongly deactivates the pyridine ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack. msu.edu The presence of the nitro group makes the quinoline ring more susceptible to the addition of nucleophiles. nih.gov The steric repulsion between a substituent at the 1-position (in the case of quinolones) and a nitro group at the 8-position can distort the quinoline framework, leading to unusual reactivity. nih.gov While this compound itself is not a quinolone, the activating effect of the nitro group on the pyridine ring remains a key feature.
The combination of these three substituents on the same quinoline scaffold creates a molecule with multiple reactive sites, offering the potential for selective and sequential functionalization.
Within the vast landscape of quinoline derivatives, this compound can be classified as a key intermediate for the synthesis of more complex and potentially bioactive molecules. fishersci.com Its utility is underscored by its commercial availability, indicating a demand within the research and development sector. fishersci.comthermofisher.com The strategic placement of the bromo, methyl, and nitro groups makes it a valuable building block for creating libraries of substituted quinolines for various applications, including medicinal chemistry and materials science.
Research into related brominated and nitrated quinolines has demonstrated their potential as precursors to compounds with interesting biological activities. For example, the nitration of 6-bromoquinoline (B19933) has been shown to be a viable strategy for producing aminoquinolines, which are important pharmacophores. researchgate.netresearchgate.net Studies on other substituted nitroquinolines have highlighted their potential in the development of novel therapeutic agents. nih.gov Therefore, this compound sits (B43327) at a crossroads of synthetic potential, offering a platform for the exploration of new chemical space and the development of novel functional molecules.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂O₂ | chemsrc.com |
| Molecular Weight | 267.08 g/mol | thermofisher.com |
| CAS Number | 1185310-49-9 | chemsrc.comthermofisher.com |
| Appearance | Not explicitly stated, but related compounds are solids. | sigmaaldrich.com |
Interactive Data Table: Related Quinolines and their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features/Applications |
| 6-Bromoquinoline | 5332-25-2 | C₉H₆BrN | 208.05 | Intermediate for synthesis. nih.gov |
| 6-Bromo-3-nitroquinoline | 36255-28-4 | C₉H₅BrN₂O₂ | 253.05 | Synthetic intermediate. sigmaaldrich.comchemscene.com |
| 6-Bromo-4-methylquinoline (B1281910) | 41037-28-9 | C₁₀H₈BrN | 222.08 | Synthetic intermediate. bldpharm.com |
| 6-Bromo-3-nitro-4-quinolinol | 853908-50-6 | C₉H₅BrN₂O₃ | 269.05 | Intermediate for organic and pesticide synthesis. chemicalbook.comnih.govbldpharm.com |
| 6-Bromo-4-chloro-3-nitroquinoline | 21984128 (CID) | C₉H₄BrClN₂O₂ | 285.91 (monoisotopic) | Building block for chemical synthesis. uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methyl-3-nitroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-8-4-7(11)2-3-9(8)12-5-10(6)13(14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJZQOHLSJFXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profile and Chemical Transformations of 6 Bromo 4 Methyl 3 Nitroquinoline
Reactions Involving the Bromo Substituent at Position 6
The bromine atom at the C-6 position of the quinoline (B57606) ring is a versatile handle for introducing new functional groups through several important classes of reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the electron-withdrawing nitro group at the C-3 position activates the quinoline ring system, making the bromo substituent at C-6 susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netsemanticscholar.org This activation is a consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comyoutube.com The electron-withdrawing nature of the nitro group facilitates the attack of nucleophiles on the carbon atom bearing the bromine atom. semanticscholar.org
A variety of nucleophiles can be employed to displace the bromo group, leading to the formation of a wide array of substituted quinolines. For instance, reactions with amines such as morpholine (B109124) and piperazine (B1678402) can be carried out to produce the corresponding 6-aminoquinoline (B144246) derivatives. researchgate.netsemanticscholar.org These reactions often proceed in high yields, particularly under microwave irradiation conditions. semanticscholar.org
Table 1: Examples of SNAr Reactions on Bromoquinolines
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 6-Bromo-5-nitroquinoline | Morpholine | 6-Morpholinyl-5-nitroquinoline | 98 | semanticscholar.org |
| 6-Bromo-5-nitroquinoline | Piperazine | 6-Piperazinyl-5-nitroquinoline | 87 | semanticscholar.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the C-6 position of 6-bromo-4-methyl-3-nitroquinoline serves as an excellent electrophilic partner in these transformations. researchgate.netwikipedia.org These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. nobelprize.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgnih.gov It is a widely used method for the formation of biaryl compounds. 6-Bromoquinolines have been shown to be highly reactive partners in Suzuki-Miyaura couplings. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org This method provides a direct route to alkynyl-substituted quinolines.
Heck Reaction: While specific examples involving this compound are not prevalent in the searched literature, the Heck reaction, which couples aryl halides with alkenes, represents another potential palladium-catalyzed transformation for functionalizing the C-6 position. researchgate.net
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Electrophile | Nucleophile | Catalyst/Ligand | Product | Reference |
| Suzuki-Miyaura | 6-Bromoquinoline (B19933) | Phenylboronic acid | Pd(PPh3)4 | 6-Phenylquinoline | beilstein-journals.org |
| Sonogashira | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl2(PPh3)2/CuI | 4-(Phenylethynyl)-6H-1,2-oxazine | beilstein-journals.org |
Formation of Organometallic Intermediates for Further Functionalization
The bromo group at C-6 can be utilized to generate organometallic intermediates, such as organolithium or Grignard reagents, through metal-halogen exchange. These highly reactive species can then be treated with various electrophiles to introduce a wide range of functional groups. However, the presence of the nitro group can complicate these reactions, as it is also susceptible to reduction or reaction with the organometallic species. Careful control of reaction conditions, such as low temperatures, is often necessary to achieve the desired transformation.
Transformations of the Nitro Group at Position 3
The nitro group at the C-3 position is a key functional group that can be readily transformed into other valuable functionalities, significantly expanding the synthetic utility of this compound.
Reduction Reactions to Amino or Hydrazino Derivatives
The reduction of the nitro group is a fundamental transformation that leads to the corresponding amino derivatives, which are versatile building blocks for the synthesis of a wide range of biologically active compounds. uctm.eduresearchgate.net
Reduction to Amino Derivatives: A variety of reducing agents can be employed to convert the nitro group to an amine. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel is a common and efficient method. fudan.edu.cngoogle.comrsc.org Other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be used. The resulting 6-bromo-4-methylquinolin-3-amine (B2712272) is a valuable intermediate for further derivatization.
Reduction to Hydrazino Derivatives: Under controlled conditions, the nitro group can be partially reduced to a hydrazino group. mdpi.comorganic-chemistry.org This transformation is often achieved using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as Pd/C. researchgate.net The resulting hydrazinoquinolines are useful precursors for the synthesis of various heterocyclic systems. researchgate.net
Table 3: Common Reagents for Nitro Group Reduction
| Desired Product | Reagent(s) | Typical Conditions | Reference |
| Amino (-NH2) | H2, Pd/C | Methanol or Ethanol, room temperature to mild heating | rsc.org |
| Amino (-NH2) | SnCl2·2H2O | Concentrated HCl, heating | |
| Amino (-NH2) | Fe, Acetic Acid | Heating | |
| Hydrazino (-NHNH2) | Hydrazine hydrate, Pd/C | Ethanol, reflux | researchgate.net |
Exploration of Other Nitro Group Reactivities
Beyond reduction, the nitro group can participate in other important chemical transformations.
Henry Reaction: The Henry (or nitroaldol) reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.orgtcichemicals.com While the nitro group in this compound is attached to an aromatic ring and lacks the requisite α-proton for direct participation as the nucleophilic component, the principles of the Henry reaction are relevant in the broader context of nitro compound reactivity. wikipedia.orgyoutube.com
Nef Reaction: The Nef reaction is the conversion of a primary or secondary nitroalkane to an aldehyde or ketone, respectively, typically through hydrolysis of the corresponding nitronate salt under acidic conditions. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgslideshare.net Similar to the Henry reaction, the direct application of the classical Nef reaction to an aromatic nitro compound like this compound is not feasible due to the lack of an α-proton. wikipedia.org However, modified Nef-type transformations or related reactions that proceed through different mechanisms could potentially be explored for the conversion of the nitro group. nih.gov
Chemical Modifications at the Methyl Group at Position 4
The methyl group at the C4 position of the quinoline ring is activated by the adjacent aromatic system, rendering it susceptible to a variety of chemical modifications, including oxidation and condensation reactions.
The methyl group of 4-methylquinolines can be selectively oxidized to afford quinoline-4-carbaldehydes or quinoline-4-carboxylic acids, depending on the reaction conditions and the oxidizing agent employed. researchgate.netpvamu.edu This reactivity is analogous to the benzylic oxidation of toluene (B28343) and its derivatives.
A metal-free approach for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes utilizes hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This method is notable for its mild reaction conditions and good functional group tolerance. For this compound, the presence of the electron-withdrawing nitro and bromo groups would likely influence the rate of this oxidation.
More vigorous oxidation conditions can lead to the formation of the corresponding carboxylic acid. The oxidation of 4-methylquinoline (B147181) to quinoline-4-carboxylic acid can be achieved using various oxidizing agents. pvamu.edu Theoretically, the oxidation would first occur at the most susceptible site, which is the methyl group, before any degradation of the aromatic rings. pvamu.edu
Table 1: Representative Oxidation Reactions of 4-Methylquinoline Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| 4-Methylquinoline | PIDA, HCCl₂CO₂H, H₂O, DMSO | Quinoline-4-carbaldehyde | researchgate.net |
| 4-Methylquinoline | Chromic acid | Quinoline-4-carboxylic acid | pvamu.edu |
| 4-Methylquinoline | Selenium catalyst, H₂SO₄ | Pyridine (B92270) carboxylic acid | pvamu.edu |
The protons of the methyl group at the C4 position of the quinoline ring are acidic due to the electron-withdrawing nature of the heterocyclic ring system. This acidity is further enhanced by the presence of the strongly electron-withdrawing nitro group at the C3 position. This increased acidity facilitates the deprotonation of the methyl group by a base, forming a carbanionic intermediate that can participate in various condensation reactions.
For instance, the activated methyl group can undergo condensation with aromatic aldehydes, such as benzaldehyde, in the presence of a suitable catalyst (e.g., acetic anhydride) to form styrylquinoline derivatives. While specific studies on this compound are not prevalent, the underlying principles of such reactions are well-established in the chemistry of methyl-substituted heterocycles. The presence of acidic protons on methyl groups in quinoline derivatives has been noted to be a site for competitive reactions, for example, in vicarious nucleophilic substitution reactions where a base is present. nih.gov
Reactivity of the Quinoline Core and its Nitrogen Atom
The quinoline ring system itself is a key player in the reactivity of the molecule. The nitrogen atom and the carbocyclic and heterocyclic rings can all participate in various chemical transformations.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic systems, including quinoline. lumenlearning.comwikipedia.orgmasterorganicchemistry.com The regioselectivity of EAS on the this compound ring is governed by the directing effects of the existing substituents.
The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The existing substituents on the ring further modulate this reactivity:
Bromo Group (at C6): Halogens are deactivating yet ortho-, para-directing.
Methyl Group (at C4): Alkyl groups are activating and ortho-, para-directing.
Nitro Group (at C3): The nitro group is a strong deactivating group and is meta-directing.
The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. semanticscholar.orgresearchgate.net The N-oxidation of 6-bromoquinoline proceeds smoothly to yield 6-bromoquinoline-1-oxide in good yields. semanticscholar.orgresearchgate.net
The formation of the N-oxide has a profound effect on the electronic properties and reactivity of the quinoline ring:
It increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack.
The N-oxide group facilitates nitration at the C4 position. semanticscholar.orgresearchgate.net
It activates the ring towards nucleophilic substitution.
For this compound, N-oxidation would further activate the ring system, potentially enabling a different spectrum of substitution reactions. The N-oxidation of 6-bromoquinoline followed by nitration has been shown to yield a mixture of 4-nitro and 5-nitro derivatives, highlighting the influence of the N-oxide group on the regioselectivity of electrophilic attack. semanticscholar.orgresearchgate.netresearchgate.net
Table 2: N-Oxidation and Subsequent Nitration of 6-Bromoquinoline
| Starting Material | Reagent(s) for N-oxidation | N-Oxide Product | Reagent(s) for Nitration | Nitration Products | Reference |
| 6-Bromoquinoline | m-CPBA | 6-Bromoquinoline-1-oxide | HNO₃/H₂SO₄ | 5-Nitro-6-bromoquinoline-1-oxide & 4-Nitro-6-bromoquinoline-1-oxide | semanticscholar.orgresearchgate.net |
| 6-Bromoquinoline | AcOH/H₂O₂ | 6-Bromoquinoline-1-oxide | - | - | semanticscholar.orgresearchgate.net |
The lone pair of electrons on the quinoline nitrogen atom allows it to act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, is a fundamental characteristic of pyridine and its fused derivatives.
The nucleophilicity of the nitrogen atom in this compound is significantly reduced by the presence of the strongly electron-withdrawing nitro group at the adjacent C3 position. This deactivating effect would make the quaternization reaction more challenging compared to unsubstituted quinoline or quinolines bearing electron-donating groups. Consequently, more forcing reaction conditions, such as higher temperatures or the use of more reactive alkylating agents (e.g., alkyl triflates), may be necessary to achieve the quaternization of the quinoline nitrogen in this molecule.
Mechanistic Investigations of Key Transformations of this compound
The reactivity of this compound is governed by the intricate interplay of the electronic and steric properties of its constituent functional groups. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding of its chemical behavior can be deduced from the well-established principles of quinoline chemistry and the known effects of its substituents.
Reaction Pathway Elucidation
The primary reaction pathway anticipated for this compound is nucleophilic aromatic substitution (SNAr). The quinoline ring, particularly when substituted with strong electron-withdrawing groups, is susceptible to attack by nucleophiles. In this molecule, the nitro group at the C-3 position, being a powerful electron-withdrawing group, significantly activates the quinoline system towards such reactions.
The most probable sites for nucleophilic attack are the positions ortho and para to the nitro group that also bear a suitable leaving group. In the case of this compound, the bromine atom at the C-6 position is a good leaving group. The general mechanism for an SNAr reaction at this position would proceed through a two-step addition-elimination process.
Nucleophilic Addition: A nucleophile (Nu-) attacks the electron-deficient C-6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the substituted product.
It is important to note that while the C-4 position is also activated by the nitro group, the presence of the methyl group and the lack of a good leaving group at this position make direct nucleophilic substitution less likely compared to the C-6 position. However, reactions involving the methyl group or the nitro group itself, such as reduction, are also plausible transformation pathways under specific conditions. For instance, the nitro group can be reduced to an amino group, which in turn dramatically alters the electronic properties and subsequent reactivity of the quinoline ring.
| Position | Activating/Deactivating Groups | Leaving Group | Plausible Reaction Pathway |
| C-3 | Nitro (strong deactivator for electrophilic attack, activator for nucleophilic attack) | - | Reduction of the nitro group |
| C-4 | Methyl (weak activator), Nitro (activator for nucleophilic attack) | - | Side-chain reactions of the methyl group |
| C-6 | Bromo (weak deactivator, good leaving group), Nitro (activator for nucleophilic attack) | Bromide | Nucleophilic Aromatic Substitution (SNAr) |
This table provides a simplified overview of the expected reactivity at key positions of the this compound molecule based on general principles of organic chemistry.
Role of Steric and Electronic Effects in Directing Reactivity
The reactivity and regioselectivity of the chemical transformations of this compound are a direct consequence of the cumulative steric and electronic effects of the bromo, methyl, and nitro substituents.
Electronic Effects:
The electronic landscape of the quinoline ring is significantly polarized by its substituents.
Nitro Group (-NO2): As a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group at C-3 profoundly decreases the electron density of the entire ring system. This deactivation makes electrophilic substitution reactions highly unfavorable. Conversely, it strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions. nih.gov The stabilization of the negative charge in the Meisenheimer intermediate is a key factor driving SNAr reactions. wikipedia.org
Bromo Group (-Br): The bromine atom at C-6 exerts a dual electronic influence. It is an inductively electron-withdrawing group (-I) and a weakly deactivating group for electrophilic aromatic substitution. However, its most critical role in the context of reactivity is as a good leaving group in nucleophilic substitution reactions. rsc.org
Methyl Group (-CH3): The methyl group at C-4 is an electron-donating group through induction (+I) and hyperconjugation. It slightly increases the electron density at the C-4 position and the ortho and para positions relative to it. This effect is, however, likely overshadowed by the powerful electron-withdrawing nature of the nitro group.
The synergistic electron-withdrawing effects of the nitro and bromo groups create a highly electron-deficient aromatic system, predisposing the molecule to nucleophilic attack.
Steric Effects:
Steric hindrance plays a crucial role in modulating the accessibility of the reactive sites to incoming reagents.
Methyl Group (-CH3): The methyl group at the C-4 position presents a significant steric barrier. researchgate.net This steric hindrance can impede the approach of nucleophiles to the C-4 and C-5 positions, thereby directing them towards the more accessible C-6 position. While the C-4 position is electronically activated for nucleophilic attack by the adjacent nitro group, the steric bulk of the methyl group makes such an attack less favorable compared to the attack at the less hindered C-6 position. mdpi.com
The interplay of these effects is summarized in the following table:
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Nitro (-NO2) | C-3 | Strong electron-withdrawal (-I, -M) | Moderate | Activates the ring for nucleophilic attack, especially at C-4 and C-6. Deactivates for electrophilic attack. |
| Methyl (-CH3) | C-4 | Weak electron-donation (+I) | Significant | Sterically hinders attack at C-4 and C-5. |
| Bromo (-Br) | C-6 | Weak electron-withdrawal (-I) | Minimal | Acts as a good leaving group in SNAr reactions. |
Computational and Theoretical Investigations of 6 Bromo 4 Methyl 3 Nitroquinoline
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. For 6-Bromo-4-methyl-3-nitroquinoline, such studies would provide invaluable insights.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)
No published data exists on the electronic structure of this compound. A theoretical investigation, likely using Density Functional Theory (DFT), would be required to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis would reveal the molecule's kinetic stability and sites susceptible to nucleophilic or electrophilic attack. Furthermore, calculations of charge distribution and the Molecular Electrostatic Potential (MEP) would map the electron-rich and electron-poor regions, crucial for predicting intermolecular interactions. For context, similar DFT analyses have been performed on related quinoline (B57606) and quinazoline (B50416) derivatives, but this data cannot be directly extrapolated to the target compound. nih.gov
Conformational Analysis and Tautomerism Studies (if applicable)
The structure of this compound is largely rigid due to its aromatic quinoline core. However, computational studies could explore the rotational barrier of the C4-methyl and C3-nitro groups. A related compound, 6-bromo-3-nitroquinolin-4(1H)-one, exists and could be considered a tautomer of 6-bromo-4-hydroxy-3-nitroquinoline. nih.govbldpharm.com A computational study on this compound would confirm that such tautomerism is not relevant due to the presence of the methyl group at the C4 position.
Prediction of Spectroscopic Parameters for Structural and Mechanistic Elucidation (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Electronic Transitions)
While experimental spectra may exist, no studies presenting theoretically predicted spectroscopic parameters for this compound were found. Computational methods are frequently used to predict:
NMR Chemical Shifts: Calculating the ¹H and ¹³C NMR chemical shifts would aid in the definitive assignment of experimental spectra.
IR Vibrational Frequencies: Theoretical IR spectra help in assigning vibrational modes to specific functional groups, such as the C-Br, C=N, and N-O stretches.
UV-Vis Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for the compound's UV-Vis absorption spectrum.
Studies on related bromoquinolines and nitroquinolines have utilized these predictive methods to complement experimental findings, but the specific data for this compound is absent. semanticscholar.org
Reaction Mechanism Modeling
Modeling reaction mechanisms provides a deeper understanding of how a compound is formed or how it reacts. This involves mapping the energy landscape of a chemical reaction.
Transition State Characterization for Elementary Reaction Steps
There are no published computational studies characterizing the transition states for reactions involving this compound. Such research would involve locating and verifying the high-energy transition state structures for key reaction steps, such as its synthesis or subsequent functionalization (e.g., nucleophilic aromatic substitution).
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate dance of molecules, offering insights into their dynamic behavior and interactions at an atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of computational chemistry and data from studies on analogous substituted quinolines and bromo-nitro aromatic compounds allow for a robust theoretical exploration of its likely behavior in a solvated environment. Such an investigation is crucial for understanding its chemical reactivity, potential biological interactions, and material properties.
The surrounding solvent environment can significantly influence the conformational stability and electronic properties of a solute molecule like this compound. MD simulations, coupled with quantum mechanical calculations, can elucidate these effects by modeling the explicit interactions between the solute and individual solvent molecules.
The reactivity of this compound is intrinsically linked to its electronic structure, particularly the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). Solvation can modulate these properties. Polar solvents are expected to stabilize the molecule, particularly the polar nitro group, through dipole-dipole interactions and potentially hydrogen bonding if the solvent is protic. This stabilization can alter the energy gap between the HOMO and LUMO, thereby influencing the molecule's susceptibility to nucleophilic or electrophilic attack.
Theoretical studies on related quinoline derivatives demonstrate that the introduction of substituents significantly impacts their electronic properties and, by extension, their interaction with solvents arabjchem.orgnih.gov. For instance, the presence of an electron-withdrawing nitro group and a bulky bromine atom on the quinoline scaffold of this compound would create distinct regions of electrostatic potential. The nitro group and the nitrogen atom of the quinoline ring are regions of negative potential, attracting solvent molecules with positive partial charges, while the bromine atom can participate in halogen bonding, influencing the local solvent structure.
To quantify solvation effects, MD simulations can be used to calculate the radial distribution function (RDF) for solvent molecules around specific atoms of the solute. This provides a statistical picture of the solvent shell structure. For example, in an aqueous environment, water molecules would be expected to form a structured hydration shell around the nitro group. The strength of these interactions can be further probed by calculating the solvation free energy.
While direct simulation data for this compound is pending, we can infer the likely impact of different solvents based on studies of similar molecules.
Table 1: Predicted Solvation Effects on this compound
| Solvent | Predicted Primary Interaction Type | Expected Impact on Molecular Structure | Potential Influence on Reactivity |
| Water (Polar, Protic) | Hydrogen bonding with the nitro group; Dipole-dipole interactions. | Stabilization of the ground state; potential for minor conformational adjustments to optimize hydrogen bond networks. | Alteration of the HOMO-LUMO gap; potential to facilitate proton transfer reactions. |
| Acetonitrile (Polar, Aprotic) | Strong dipole-dipole interactions, particularly around the nitro and quinoline nitrogen moieties. | Significant ordering of solvent molecules in the first solvation shell. | Modulation of electronic properties; may influence reaction pathways that are sensitive to solvent polarity. |
| Benzene (B151609) (Nonpolar, Aromatic) | π-stacking interactions between the benzene solvent and the quinoline ring system. | Preferential solvation of the aromatic regions of the solute. | May favor reactions involving the aromatic rings; less impact on the polar nitro group. |
| Methanol (Polar, Protic) | Hydrogen bonding with the nitro group; dipole-dipole interactions. | Formation of a well-defined solvation shell with specific hydrogen bond geometries. | Similar to water, but with different steric and electronic effects from the methyl group. |
These predictions are based on fundamental principles of solute-solvent interactions and findings from computational studies on related substituted aromatic and heterocyclic compounds nrel.govrsc.orgnih.gov.
The non-covalent interactions that this compound can engage in are critical determinants of its aggregation behavior, crystal packing, and interactions with biological macromolecules. These interactions can be systematically investigated using computational methods like quantum chemical calculations and analysis of crystal structures of analogous compounds. The key intermolecular forces at play are expected to be halogen bonding, π-π stacking, and hydrogen bonding.
Halogen Bonding: The bromine atom at the 6-position is a potential halogen bond donor. Due to the electron-withdrawing nature of the quinoline ring and the nitro group, the region of positive electrostatic potential (the σ-hole) on the bromine atom is enhanced, making it capable of forming directional interactions with halogen bond acceptors such as lone pairs on oxygen or nitrogen atoms. Computational studies on other bromo-nitro aromatic compounds have quantified the strength of such Br···O and Br···N interactions nih.govresearchgate.net. These interactions can be a significant force in directing crystal packing and molecular recognition.
π-π Stacking: The extended aromatic system of the quinoline ring allows for significant π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, would lead to the stacking of quinoline rings in condensed phases. The substitution pattern, including the methyl and nitro groups, would influence the preferred geometry of these stacks (e.g., parallel-displaced or T-shaped). Studies on quinoline derivatives have highlighted the importance of these interactions in their crystal structures iucr.org.
Hydrogen Bonding: While this compound itself does not have a classic hydrogen bond donor, the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring are effective hydrogen bond acceptors. In the presence of suitable donor molecules (like water, alcohols, or amine groups on a biological target), C-H···O and C-H···N hydrogen bonds can also form, where activated C-H groups on the quinoline or methyl substituent act as weak donors.
Table 2: Predicted Intermolecular Interaction Energies for this compound Dimer Configurations
| Interaction Type | Interacting Moieties | Estimated Interaction Energy (kcal/mol) | Computational Method Reference |
| Halogen Bonding | C-Br ··· O (nitro group) | -2.0 to -5.0 | DFT calculations on similar bromo-nitro compounds nih.govmdpi.com |
| π-π Stacking | Quinoline ring ··· Quinoline ring (parallel-displaced) | -2.5 to -7.0 | Quantum chemical calculations on substituted aromatic systems iucr.org |
| C-H···O Hydrogen Bond | Quinoline C-H ··· O (nitro group) | -0.5 to -2.0 | Hirshfeld surface analysis and DFT on related heterocycles nih.gov |
| C-H···N Hydrogen Bond | Methyl C-H ··· N (quinoline) | -0.5 to -1.5 | Quantum-topological studies researchgate.net |
The energies presented are estimates based on computational studies of molecules with similar functional groups and interaction motifs. The actual interaction energies for this compound would require specific calculations for its dimeric and aggregated forms. These varied intermolecular forces collectively dictate the supramolecular chemistry of this compound, governing its solid-state structure and its potential to bind to other molecules.
Advanced Applications of 6 Bromo 4 Methyl 3 Nitroquinoline in Chemical Sciences
Role as a Strategic Synthetic Intermediate
The strategic placement of the bromo, methyl, and nitro substituents on the quinoline (B57606) framework of 6-Bromo-4-methyl-3-nitroquinoline makes it an exceptionally useful intermediate for the construction of more complex molecules. These functional groups can be selectively modified or replaced, allowing for the systematic assembly of intricate molecular architectures.
Building Block for Complex Polyheterocyclic Architectures
The quinoline ring system is a common feature in many biologically active compounds. This compound provides a ready-made quinoline core that can be further elaborated into more complex polyheterocyclic systems. For instance, the bromine atom at the 6-position can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively. This enables the fusion of additional heterocyclic rings onto the quinoline scaffold.
Furthermore, the nitro group at the 3-position can be reduced to an amino group, which can then be used as a handle for constructing new rings through condensation reactions. For example, reaction with a dicarbonyl compound can lead to the formation of a fused pyrazine (B50134) or quinoxaline (B1680401) ring. The methyl group at the 4-position can also be functionalized, for example, through oxidation to a carboxylic acid, providing another point of attachment for building larger structures. The strategic use of these functionalities has led to the synthesis of novel compounds with potential applications as kinase inhibitors. researchgate.net
Precursor for Quinolines with Diverse Substitution Patterns
The reactivity of the different substituents on this compound allows for the synthesis of a diverse library of quinoline derivatives. The nitro group can be readily reduced to an amine, which can then be diazotized and subjected to Sandmeyer reactions to introduce a variety of substituents, including halogens, cyano groups, and hydroxyl groups.
The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nitro group. semanticscholar.org This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, leading to the formation of 6-substituted quinolines. semanticscholar.orgresearchgate.net The combination of these transformations provides access to a vast chemical space of quinoline derivatives with tailored electronic and steric properties. This versatility is crucial in the development of new pharmaceuticals and functional materials. For instance, various substituted quinolines have been synthesized and investigated for their potential as antitumor agents. researchgate.netatlantis-press.com
Applications in Catalysis and Coordination Chemistry
The quinoline scaffold is a well-known ligand in coordination chemistry, capable of binding to a variety of metal ions. The substituents on this compound can be modified to create novel ligands with specific electronic and steric properties, making them suitable for applications in catalysis and coordination chemistry.
Ligand Precursor for Transition Metal Complexes
The nitrogen atom in the quinoline ring of this compound can act as a coordinating atom for transition metals. researchgate.net By modifying the substituents on the quinoline ring, it is possible to tune the electron-donating ability and steric bulk of the resulting ligand, thereby influencing the properties of the corresponding metal complex. For example, replacing the bromine atom with a phosphine (B1218219) group would create a bidentate P,N-ligand, which could be used to stabilize transition metal catalysts for various organic transformations. csic.es The nitro group can also be converted into other functionalities, such as an amino or hydroxyl group, which can also participate in metal coordination. The ability to synthesize a variety of quinoline-based ligands from a single precursor makes this compound a valuable tool for the development of new catalysts.
Design of Organocatalysts Incorporating the Quinoline Moiety
In addition to serving as ligands for metal-based catalysts, quinoline derivatives can also function as organocatalysts. The quinoline nitrogen can act as a Lewis base, while the substituents on the ring can be designed to create a specific chiral environment or to participate in hydrogen bonding interactions. For instance, the amino group derived from the reduction of the nitro group can be functionalized with a chiral auxiliary to create a chiral amine that can catalyze asymmetric reactions. The development of such organocatalysts is an active area of research, as they offer a more sustainable and environmentally friendly alternative to metal-based catalysts.
Exploration as a Chemical Probe in Molecular Recognition Studies
Chemical probes are small molecules that are used to study biological systems by selectively interacting with a specific target, such as a protein or a nucleic acid. nih.gov The quinoline scaffold is a common motif in many biologically active molecules, and derivatives of this compound could potentially be developed as chemical probes. nih.gov
The substituents on the quinoline ring can be modified to optimize the binding affinity and selectivity for a particular target. For example, the bromine atom can be used as a handle to attach a fluorescent dye or a photoaffinity label, which would allow for the visualization and identification of the target molecule. The nitro group can be used to modulate the electronic properties of the molecule, which can influence its binding interactions. The ability to systematically modify the structure of this compound makes it an attractive starting point for the design and synthesis of new chemical probes for studying complex biological processes.
Design and Synthesis of Derivatives for Non-Covalent Interaction Studies
The scaffold of this compound is an excellent starting point for the design and synthesis of a diverse library of derivatives aimed at studying non-covalent interactions. The functional groups on the quinoline ring serve as handles for regioselective chemical modifications.
The bromine atom at the 6-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of aryl, alkynyl, or amino moieties, respectively. By carefully choosing the coupling partner, researchers can systematically vary the size, shape, and electronic nature of the substituent at this position to probe its influence on intermolecular forces like π-stacking, hydrogen bonding, and halogen bonding.
The nitro group at the 3-position is a strong hydrogen bond acceptor and significantly influences the electronic landscape of the molecule. It can be reduced to an amino group, which can then be further derivatized to form amides, sulfonamides, or Schiff bases. rsc.org This transformation from a potent electron-withdrawing group to an electron-donating/hydrogen-bond-donating group drastically alters the non-covalent interaction profile of the molecule.
For instance, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile has been reported, demonstrating the reactivity of the 4-position (activated by the adjacent nitro group) towards nucleophilic substitution. mdpi.com This reaction pathway provides another avenue for introducing complex functionalities. A simple and convenient method for the polyfunctionalization of quinolines via nitration of bromoquinolines has also been developed, representing a synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines through nucleophilic aromatic substitution (SNAr) reactions. nih.gov
Below is a table illustrating potential synthetic pathways for creating derivatives from this compound for such studies.
| Reaction Type | Reagent/Catalyst | Position of Modification | Resulting Functionality | Potential Non-Covalent Interaction |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 6 | Aryl | π-stacking, van der Waals |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 6 | Alkynyl | π-system interactions |
| Buchwald-Hartwig | Amine, Pd catalyst | 6 | Substituted Amino | Hydrogen bonding, dipole-dipole |
| Nucleophilic Sub. | Amine/Alcohol | 4 | Amino/Ether | Hydrogen bonding |
| Nitro Reduction | Fe/HCl or H₂, Pd/C | 3 | Amino | Hydrogen bonding (donor) |
| Amide Coupling | Carboxylic acid, coupling agent | 3 (after reduction) | Amide | Hydrogen bonding (donor/acceptor) |
These synthetic strategies enable the creation of tailored molecules to investigate fundamental aspects of molecular recognition, crystal engineering, and supramolecular chemistry.
Potential for Fluorescent Tag Development (based on quinoline scaffold properties)
The quinoline ring is a well-established fluorophore, forming the core of many fluorescent probes and dyes. rsc.org Its inherent photophysical properties, combined with the electronic influence of its substituents, make this compound a promising candidate for the development of novel fluorescent tags. The fluorescence of quinoline derivatives arises from π-π* transitions, and the emission properties are highly sensitive to the nature and position of substituents as well as the local environment. rsc.orgnih.gov
The development of a simple, modular quinoline-based probe with domains that can be easily engineered for various applications has been demonstrated. nih.govtubitak.gov.tr These domains control polarization, tune photophysical properties, and allow for structural diversity. nih.govtubitak.gov.tr this compound fits this model well:
Tuning of Photophysical Properties: The strong electron-withdrawing nitro group at the 3-position can induce intramolecular charge transfer (ICT), a mechanism often exploited in the design of environment-sensitive (solvatochromic) or analyte-responsive probes. rsc.org This ICT character can lead to large Stokes shifts, which are advantageous for fluorescence imaging.
Structural Diversity: The bromine at the 6-position is a key site for modification. Using cross-coupling reactions, a wide array of fluorophores, quenchers, or targeting moieties can be attached. This modularity allows for the rational design of probes with predictable photophysical properties. nih.govnih.gov For example, replacing the bromine with an electron-donating group could create a push-pull system, further enhancing ICT and red-shifting the emission spectrum.
Sensing Applications: The nitrogen atom in the quinoline ring can act as a binding site for metal ions or a protonation site for pH sensing. rsc.org Changes in coordination or protonation state can significantly alter the fluorescence emission, providing a mechanism for sensing specific analytes or changes in the cellular environment. nih.gov
The potential to fine-tune the optical properties by varying the substitution pattern on the quinoline scaffold makes these compounds highly attractive for creating a new generation of fluorescent tags for applications in live-cell imaging and biosensing. nih.govnih.gov
Potential in Advanced Materials Research
The unique electronic and structural features of this compound suggest its potential utility in the field of advanced materials, particularly in optoelectronics and polymer science.
Theoretical Prediction of Optoelectronic Properties (e.g., for organic light-emitting diodes, photovoltaics)
Quinoline derivatives are widely recognized for their applications in materials chemistry, including as ligands in organometallic catalysis and in optoelectronic devices. mdpi.comresearchgate.net The quinoline core is an electron-deficient heterocycle, making it a good candidate for an organic acceptor moiety. researchgate.net When combined with electron-rich molecules, it can form donor-acceptor systems with efficient intramolecular charge transfer, a crucial property for optoelectronic materials. researchgate.net
Theoretical analysis using methods like Density Functional Theory (DFT) is a powerful tool for predicting the performance of organic molecules in devices like Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap (ΔE), and reorganization energies can be calculated to assess a molecule's potential as a charge transport or emissive material. scispace.comresearchgate.net
For this compound, a qualitative prediction of its electronic properties can be made:
HOMO-LUMO Gap: The quinoline ring provides the base π-conjugated system. The electron-donating methyl group will raise the HOMO energy, while the strongly electron-withdrawing nitro group will significantly lower the LUMO energy. This combination is expected to result in a relatively small HOMO-LUMO gap, which is desirable for materials that absorb and emit light in the visible spectrum.
Charge Transport: The presence of the electron-deficient quinoline ring and the nitro group suggests that the molecule would exhibit good electron-accepting and transporting properties. researchgate.net DFT calculations on similar nitrogen-containing aromatic compounds have been used to determine their suitability as electron transport layer (ETL) or hole transport layer (HTL) materials in OLEDs. nih.govnih.gov Given its structure, this compound and its derivatives could be computationally screened for these roles.
Tunability: The bromo and nitro groups offer sites for chemical modification to fine-tune the optoelectronic properties. For example, replacing the bromine with a known hole-transporting moiety (like a triarylamine) could create a bipolar molecule suitable for a single-layer OLED device.
Computational studies on nitro derivatives of quinoline have already been performed to understand their electronic structure and chemical reactivity. nih.gov Such theoretical analyses provide crucial insights that can guide the synthesis and application of new molecules like this compound as materials for OLEDs or organic photovoltaics. researchgate.net
Utility in Polymer Chemistry as a Monomer or Additive
The incorporation of heterocyclic units like quinoline into polymer backbones can impart desirable properties such as thermal stability, specific optical characteristics, and chemical resistance. researchgate.net this compound possesses reactive sites that could allow it to be used as a functional monomer in polymer synthesis.
As a Monomer: The bromine atom is a prime functional group for polymerization. It can participate in polycondensation reactions, such as Suzuki or Stille cross-coupling polymerization, with difunctional monomers (e.g., diboronic acids or distannanes) to create fully conjugated polymers. The resulting polymers would have a quinoline unit in each repeating segment, potentially leading to materials with interesting electronic and photophysical properties. Furthermore, the nitro group could be reduced to an amine post-polymerization, allowing for further functionalization of the polymer chain. Syntheses of quinoline-based dicarboxylic acids and diamines as potential monomers for polyamides and polyesters have been reported, highlighting the interest in this class of polymer building blocks. researchgate.net
As a Polymer Additive: Nitroaromatic compounds are known for their specific chemical interactions and have been used in various industrial applications. nih.gov As an additive, this compound could potentially act as a thermal stabilizer or a charge-trapping agent in a polymer matrix, depending on the specific application. Its rigid, polar structure could also modify the mechanical or dielectric properties of the host polymer.
The synthesis of polymers from functional monomers often requires robust and efficient reactions. The well-established chemistry of halogenated aromatics and nitro compounds provides a reliable toolbox for integrating this compound into novel polymer architectures. acs.org
Applications in Corrosion Inhibition Studies
The use of organic compounds as corrosion inhibitors for metals, particularly for mild steel in acidic environments, is a field of immense practical importance. Quinoline derivatives are a well-known class of effective corrosion inhibitors. mdpi.com Their efficacy stems from the presence of heteroatoms (nitrogen) and delocalized π-electrons in the aromatic rings, which can interact strongly with metal surfaces.
This compound contains several features that make it a highly promising candidate for corrosion inhibition:
Multiple Adsorption Centers: The molecule possesses a nitrogen atom in the quinoline ring, two oxygen atoms in the nitro group, and the π-electron cloud of the bicyclic aromatic system. These act as active centers for adsorption onto a metal surface.
High Surface Coverage: The planar nature of the quinoline ring allows for efficient packing and high surface coverage on the metal, forming a protective barrier that isolates the metal from the corrosive medium.
Electronic Effects: The substituents (bromo, methyl, nitro) modulate the electron density distribution in the molecule, which in turn influences the strength of its interaction with the metal surface.
Studies on related quinoline and bromo-substituted heterocyclic compounds have demonstrated excellent corrosion inhibition efficiencies, often exceeding 90%, confirming the potential of this structural motif. mdpi.com
Mechanistic Insights into Surface Adsorption
The primary mechanism by which organic inhibitors function is through adsorption onto the metal surface, a process that can be either physical (physisorption) or chemical (chemisorption). The adsorption of this compound would involve several interactions:
Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The lone pair of electrons on the quinoline's nitrogen atom and the oxygen atoms of the nitro group can be shared with the vacant d-orbitals of iron atoms on the steel surface. Furthermore, the π-electrons of the aromatic system can also interact with the metal orbitals.
Physisorption: In acidic solutions, the metal surface is typically positively charged, and the quinoline nitrogen can become protonated. This leads to electrostatic attraction between the cationic inhibitor molecule and the chloride ions (from HCl medium) already adsorbed on the metal surface, forming a protective layer.
The adsorption process is often studied by fitting experimental data to various adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. acs.org Computational methods like DFT are also used to provide molecular-level insights. scispace.com These studies calculate quantum chemical parameters to correlate the inhibitor's molecular structure with its performance.
Table of Relevant Quantum Chemical Parameters for Corrosion Inhibitors
| Parameter | Symbol | Significance in Corrosion Inhibition |
| Energy of HOMO | EHOMO | Higher values indicate a greater tendency to donate electrons to the metal's vacant d-orbitals. |
| Energy of LUMO | ELUMO | Lower values indicate a greater ability to accept electrons from the metal surface (back-donation). |
| Energy Gap | ΔE = ELUMO - EHOMO | A lower energy gap suggests higher reactivity and potentially stronger adsorption. |
| Dipole Moment | µ | A higher dipole moment may facilitate stronger adsorptive interactions with the metal surface. |
| Electron Affinity | A | The energy released when an electron is added; related to ELUMO. |
| Ionization Potential | I | The energy required to remove an electron; related to EHOMO. |
The combination of multiple adsorption sites and favorable electronic properties makes this compound a strong candidate for forming a stable, protective film on metal surfaces, thereby providing effective corrosion inhibition.
Structure-Performance Relationships in Material Protection
The efficacy of an organic compound as a corrosion inhibitor is intrinsically linked to its molecular structure. The arrangement and nature of functional groups on the inhibitor molecule dictate its electronic properties, adsorption behavior at the metal-corrosive interface, and ultimately, its protective performance. In the case of this compound, the interplay between the quinoline core and its substituents—a bromine atom, a methyl group, and a nitro group—is critical in defining its potential for material protection. While direct and extensive research on the corrosion inhibition performance of this specific molecule is not widely published, a comprehensive understanding can be constructed by analyzing the established roles of its constituent functional groups in similar heterocyclic inhibitor systems.
The primary mechanism of corrosion inhibition by organic molecules involves the adsorption of the inhibitor onto the metal surface, forming a protective barrier that isolates the metal from the aggressive environment. researchgate.netresearchgate.net This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal. researchgate.net The structure of this compound suggests that both mechanisms are plausible. The quinoline ring, with its π-electron system and nitrogen heteroatom, serves as a primary site for adsorption. electrochemsci.org
Influence of the Quinoline Nucleus and Functional Groups:
The quinoline nucleus itself is a well-known corrosion inhibiting moiety due to its aromaticity and the presence of a nitrogen atom with a lone pair of electrons. electrochemsci.orgbu.edu.eg These features facilitate strong adsorption onto metal surfaces. The performance of the quinoline core is further modulated by the electronic effects of its substituents.
The Bromo Group (-Br): Halogen substituents, such as bromine, can have a dual effect. Their high electronegativity can create a partial negative charge, enhancing electrostatic interactions with a positively charged metal surface. Furthermore, the presence of lone pairs of electrons on the bromine atom can provide additional sites for donation to the vacant d-orbitals of the metal, strengthening the adsorption bond. researchgate.net Studies on other bromo-substituted inhibitors have shown their effectiveness in forming a stable, protective film. researchgate.net
The Methyl Group (-CH₃): The methyl group at the 4-position is an electron-donating group. This has two significant implications for corrosion inhibition. Firstly, it increases the electron density on the quinoline ring system, which can enhance the molecule's ability to donate electrons to the metal surface, thereby strengthening the coordinate bond in a chemisorption process. nih.gov Secondly, the steric hindrance provided by the methyl group can increase the surface area covered by each adsorbed molecule, leading to a more compact and effective protective layer. researchgate.net Research on alkyl-substituted quinolines has indicated that increasing the alkyl chain length can improve inhibitory action, a principle that underscores the beneficial role of the methyl group. nih.gov
Synergistic and Antagonistic Effects:
To quantitatively assess these relationships, quantum chemical calculations are often employed. scholarsresearchlibrary.comlew.roias.ac.in Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can provide theoretical insights into the adsorption behavior and inhibition efficiency of a molecule. scholarsresearchlibrary.comlew.ro
| Structural Feature | Expected Contribution to Material Protection | Underlying Mechanism |
| Quinoline Nucleus | Primary adsorption center | π-electron system and nitrogen heteroatom facilitate interaction with the metal surface. electrochemsci.org |
| 6-Bromo Group | Enhances adsorption | Electronegativity and lone pair electrons contribute to electrostatic and coordinate bonding. researchgate.net |
| 4-Methyl Group | Increases inhibition efficiency | Electron-donating nature enhances electron density on the ring; steric hindrance improves surface coverage. nih.govresearchgate.net |
| 3-Nitro Group | Modulates electronic properties and adsorption | Strong dipole moment and potential for retro-donation; oxygen atoms can act as adsorption sites. nih.govmdpi.com |
Table 1: Predicted Influence of Structural Components of this compound on its Material Protection Performance.
| Quantum Chemical Parameter | Significance in Corrosion Inhibition | Expected Influence of Substituents |
| E_HOMO (Highest Occupied Molecular Orbital Energy) | Higher values indicate a greater tendency to donate electrons to the metal surface. | The electron-donating methyl group is expected to increase E_HOMO, while the electron-withdrawing nitro and bromo groups are expected to decrease it. |
| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower values suggest a greater ability to accept electrons from the metal surface (retro-donation). | The electron-withdrawing nitro and bromo groups are expected to lower E_LUMO. |
| ΔE (Energy Gap = E_LUMO - E_HOMO) | A smaller energy gap generally correlates with higher reactivity and potentially better inhibition efficiency. | The combined electronic effects of the substituents will determine the overall energy gap. |
| Dipole Moment | A higher dipole moment can enhance the adsorption of the inhibitor from a polar (aqueous) medium. | The highly polar nitro group is expected to significantly increase the overall dipole moment of the molecule. |
Table 2: Theoretical Quantum Chemical Parameters and Their Expected Role in the Material Protection Performance of this compound.
Future Research Directions for 6 Bromo 4 Methyl 3 Nitroquinoline
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives is a well-established field, yet there remains a continuous drive for the development of more efficient, cost-effective, and environmentally benign synthetic routes. mdpi.com Traditional methods for quinoline synthesis, such as the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, long reaction times, and may generate significant waste. rsc.org
Future research should focus on the development of novel synthetic strategies for 6-Bromo-4-methyl-3-nitroquinoline that address these limitations. Modern synthetic methods that could be explored include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, have been effectively used for the functionalization of quinolin-4(1H)-ones. researchgate.net Investigating similar catalytic systems could provide efficient pathways to introduce the methyl group or other substituents onto a pre-functionalized bromo-nitro-quinoline core.
C-H Activation/Functionalization: Direct C-H activation represents an atom-economical approach to synthesize substituted quinolines. Research into the selective C-H functionalization of simpler quinoline precursors could offer a more direct and efficient route to this compound, minimizing the need for pre-functionalized starting materials.
Photocatalysis and Electrosynthesis: These emerging techniques offer green alternatives to traditional thermal methods. The use of light or electricity to drive the synthesis can lead to milder reaction conditions, novel reactivity, and reduced energy consumption. mdpi.com
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like quinolines in a single step from multiple starting materials, which is highly efficient. rsc.org Designing a novel MCR for the one-pot synthesis of this compound would be a significant advancement.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Optimized Traditional Methods | Well-understood reaction mechanisms. | Improving yields, reducing reaction times, and using greener solvents. |
| Transition-Metal Catalysis | High efficiency and functional group tolerance. | Developing novel catalysts and reaction conditions for specific bond formations. |
| C-H Activation | High atom economy and reduced waste. | Achieving high regioselectivity in the functionalization of the quinoline core. |
| Photocatalysis/Electrosynthesis | Sustainable and mild reaction conditions. | Identifying suitable photocatalysts or electrochemical setups for the desired transformations. |
| Multicomponent Reactions | High efficiency and molecular diversity. | Designing novel convergent synthetic pathways. |
Discovery of Unprecedented Reactivity and Transformations
The unique combination of a bromine atom, a nitro group, and a methyl group on the quinoline scaffold of this compound suggests a rich and complex reactivity profile. The nitro group at the 3-position is expected to activate the quinoline ring for certain reactions, while the bromo group at the 6-position provides a handle for further functionalization.
Future research in this area should aim to uncover novel chemical transformations of this molecule. Key areas for investigation include:
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group can activate the bromo-substituted ring towards nucleophilic attack. semanticscholar.orgresearchgate.net Systematic studies with a variety of nucleophiles (e.g., amines, thiols, alkoxides) could lead to a diverse library of new quinoline derivatives with potential applications in medicinal chemistry and materials science. semanticscholar.org
Redox Chemistry of the Nitro Group: The nitro group can be readily reduced to an amino group, which is a versatile functional group for further derivatization. nih.gov Exploring selective reduction methods that leave the bromo-substituent intact would be valuable. The resulting aminoquinoline could serve as a key intermediate for the synthesis of biologically active compounds.
Functionalization of the Methyl Group: The methyl group at the 4-position could potentially undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, or halogenation to introduce further reactive sites.
Metal-Catalyzed Cross-Coupling at the Bromo Position: The bromine atom is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups, among others. researchgate.net
Advanced Computational Modeling for Predictive Chemical Design
In recent years, computational chemistry has become an indispensable tool in guiding synthetic efforts and predicting the properties of new molecules. frontiersin.orgmdpi.com For this compound, advanced computational modeling can provide significant insights and accelerate the discovery process.
Future research should employ a range of computational techniques, including:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity of the molecule. nih.gov This information can help in understanding its stability and predicting its behavior in different chemical environments.
Molecular Docking and Dynamics Simulations: If the compound is explored for potential biological activity, molecular docking studies can predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. frontiersin.orgnih.govnih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed to correlate the structural features of the molecules with their biological activity. mdpi.comresearchgate.net This can guide the design of more potent compounds.
Development of Hybrid Materials Incorporating the Quinoline Scaffold
Quinoline and its derivatives are known to be valuable building blocks for functional organic materials due to their electronic and photophysical properties. numberanalytics.com The specific substitution pattern of this compound makes it an interesting candidate for incorporation into novel hybrid materials.
Future research directions in this area include:
Organic Light-Emitting Diodes (OLEDs): The quinoline core is a known component in materials for OLEDs. The bromo and nitro groups can be used to tune the electronic properties and facilitate the synthesis of larger conjugated systems.
Chemical Sensors: The quinoline nitrogen can act as a binding site for metal ions or other analytes. By incorporating this scaffold into a polymer or onto a surface, it may be possible to develop selective chemosensors.
Metal-Organic Frameworks (MOFs): The quinoline derivative can be functionalized with coordinating groups to act as a ligand for the construction of MOFs. numberanalytics.com These materials have potential applications in gas storage, separation, and catalysis.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. mdpi.com Automated synthesis platforms can further accelerate the discovery and optimization of new reactions and molecules.
Future research should focus on adapting the synthesis of this compound and its derivatives to these modern platforms. This would involve:
Development of a Continuous Flow Synthesis Process: This would require the optimization of reaction parameters such as temperature, pressure, and residence time for each step of the synthesis. The use of packed-bed reactors with immobilized catalysts could further enhance the efficiency and sustainability of the process.
Automated Reaction Optimization: High-throughput screening of reaction conditions using automated synthesis platforms can rapidly identify the optimal parameters for the synthesis of this compound and its derivatives.
On-Demand Synthesis of Derivative Libraries: Once a robust flow process is established, it can be used for the automated and on-demand synthesis of a library of related compounds for screening in various applications.
Q & A
Basic Questions
Q. What are the standard synthetic methodologies for preparing 6-Bromo-4-methyl-3-nitroquinoline, and how are nitro and bromo groups introduced regioselectively?
- Methodological Answer : Synthesis involves sequential functionalization of the quinoline core. Nitration is performed using mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct the nitro group to the 3-position. Bromination employs Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) with a Lewis catalyst (e.g., FeCl₃) to introduce bromine at C6. Methylation at C4 is achieved via Friedel-Crafts alkylation or Suzuki coupling with methylboronic acid. Key parameters include stoichiometric control to avoid di-substitution and temperature regulation during nitration .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves substitution patterns (e.g., methyl group at C4, nitro at C3).
- HRMS : Confirms molecular weight (isotopic patterns for bromine).
- X-ray crystallography : Definitive structural confirmation using SHELXL or OLEX2. ORTEP-III visualizes thermal ellipsoids to assess crystallographic disorder.
- 2D NMR (COSY/NOESY) : Resolves ambiguities in regiochemistry .
Advanced Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group at C3 directs palladium-catalyzed reactions (e.g., Suzuki coupling) to the bromine at C6. Steric hindrance from the C4 methyl group necessitates bulky ligands (XPhos) for selectivity. Kinetic studies using in situ IR monitoring show higher Pd loadings (2–5 mol%) and temperatures (80–100°C) are required for electron-deficient aryl bromides. Additives like Ag₂O suppress nitro reduction .
Q. What computational approaches predict bioactivity, and how do substitutions correlate with binding affinity?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Models interactions with targets like kinases or nitroreductases.
- QSAR models : Use Hammett σ constants to predict activity. The nitro group enhances charge-transfer binding, while bromine improves hydrophobic interactions.
- Meta-substitution (C6-Br, C3-NO₂) : Shows higher docking scores against Mycobacterium tuberculosis enoyl-ACP reductase compared to ortho analogs .
Q. How can regioselective synthesis be optimized to minimize di-nitrated/di-brominated byproducts?
- Methodological Answer : Stepwise protection-deprotection strategies (e.g., methyl group introduction via LDA-directed ortho-metalation before nitration/bromination). Solvent polarity (DCM vs. DMF) and catalyst choice (FeCl₃ vs. AlCl₃) impact selectivity. Process analytical tools (ReactIR) monitor intermediates in real-time, achieving >75% yields .
Q. How does crystal packing influence physicochemical properties, and what challenges arise in polymorph screening?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
